molecular formula C9H15NO2 B12573708 (1-Nitropropylidene)cyclohexane CAS No. 185308-56-9

(1-Nitropropylidene)cyclohexane

Cat. No.: B12573708
CAS No.: 185308-56-9
M. Wt: 169.22 g/mol
InChI Key: QJGMOANGPUVXQN-UHFFFAOYSA-N
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Description

(1-Nitropropylidene)cyclohexane is an organic compound with the molecular formula C9H15NO2 It is a nitroalkene derivative of cyclohexane, characterized by the presence of a nitro group (-NO2) attached to a propylidene group, which is in turn bonded to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Nitropropylidene)cyclohexane can be achieved through several methods. One common approach involves the nitration of cyclohexane using nitric acid or nitrogen dioxide as nitrating agents. This reaction typically requires high temperatures (250–400 °C) and proceeds via free radical chain reactions involving the homolysis of C-H bonds .

Another method involves the use of tert-butyl nitrite as a nitrating agent, catalyzed by N-hydroxyphthalimide. This approach offers high selectivity and mild reaction conditions, making it a more efficient and environmentally friendly option .

Industrial Production Methods

Industrial production of this compound often relies on the nitration of cyclohexane using nitric acid or nitrogen dioxide. The process involves high temperatures and the use of catalysts to enhance the reaction rate and selectivity. The resulting nitroalkane can be purified through distillation or other separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1-Nitropropylidene)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitrocyclohexanone or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group, resulting in the formation of cyclohexylamine or other amine derivatives.

    Substitution: The nitro group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Nitrocyclohexanone, cyclohexanone oxime.

    Reduction: Cyclohexylamine, dicyclohexylamine.

    Substitution: Various substituted cyclohexane derivatives, depending on the substituent introduced.

Scientific Research Applications

(1-Nitropropylidene)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Nitropropylidene)cyclohexane involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    Nitrocyclohexane: A similar compound with a nitro group directly attached to the cyclohexane ring.

    Cyclohexanone oxime: A derivative formed from the reduction of nitrocyclohexane.

    Cyclohexylamine: A reduction product of nitrocyclohexane with an amine group.

Uniqueness

(1-Nitropropylidene)cyclohexane is unique due to the presence of the propylidene group, which provides additional reactivity and versatility in chemical reactions compared to other nitrocyclohexane derivatives. This structural feature allows for the formation of a wider range of derivatives and applications in various fields.

Properties

CAS No.

185308-56-9

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-nitropropylidenecyclohexane

InChI

InChI=1S/C9H15NO2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H2,1H3

InChI Key

QJGMOANGPUVXQN-UHFFFAOYSA-N

Canonical SMILES

CCC(=C1CCCCC1)[N+](=O)[O-]

Origin of Product

United States

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